N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide
Description
N-{2-[6-(Methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a pyrrolidine substituent at position 4, and a cyclopentanecarboxamide side chain. Its structural features, including the pyrrolidine ring and cyclopentane moiety, are designed to optimize binding affinity, solubility, and metabolic stability compared to earlier analogs.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-26-18-21-15(23-9-4-5-10-23)14-12-20-24(16(14)22-18)11-8-19-17(25)13-6-2-3-7-13/h12-13H,2-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTLOQMRZFTZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3CCCC3)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
Alkylation at Position 1: Ethyl Linker Installation
Position 1 alkylation is critical for attaching the ethyl-carboxamide side chain. Sodium hydride (NaH) in acetonitrile enables efficient alkylation using iodoethane or bromoethyl precursors. For instance, treating 4-(pyrrolidin-1-yl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine with 1-bromo-2-aminoethane in acetonitrile at 50°C for 3 hours yields the 1-ethylamino derivative (77%).
Optimization Note :
Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves reactivity in non-polar solvents, reducing side products.
Cyclopentanecarboxamide Coupling
The final step involves amide bond formation between the ethylamine linker and cyclopentanecarboxylic acid. Standard coupling agents like HATU or EDCl facilitate this under inert conditions. A representative protocol uses HATU (1.1 equiv) and DIPEA (3 equiv) in DMF, yielding 89% of the target compound after purification.
Analytical Validation :
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 3.82 (t, 2H, -CH₂NH-), 2.55 (s, 3H, -SMe).
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. For example, the 4-(pyrrolidin-1-yl) substitution step achieves completion in 30 minutes (vs. 12 hours conventionally) with maintained yield.
Chemical Reactions Analysis
Functionalization at Position 6 (Methylsulfanyl Group)
The methylsulfanyl group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) . A chlorine atom at this position is replaced by methylthiolate under basic conditions .
| Substitution Reaction | Conditions | Yield |
|---|---|---|
| 6-Chloro → 6-SMe | NaSMe, DMF, 80°C, 12 h | ~75% |
Ethyl Linker Formation
The ethyl chain connecting the pyrazolo-pyrimidine core to the carboxamide is synthesized via alkylation or Mitsunobu reaction using 2-bromoethylamine derivatives .
| Method | Reagents | Solvent |
|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF | THF, 0°C→RT |
Cyclopentanecarboxamide Formation
The terminal carboxamide is formed via amide coupling between cyclopentanecarboxylic acid and the ethylamine intermediate. Activators like HATU or EDCl are employed .
| Coupling Agent | Base | Efficiency |
|---|---|---|
| HATU | DIPEA, DCM | >90% |
Oxidation of Methylsulfanyl Group
The thioether can be oxidized to sulfone using m-CPBA or H₂O₂ :
Conditions : 0°C → RT, 4 h, 85% yield .
Hydrolysis of Amide Bond
The carboxamide undergoes hydrolysis under acidic or basic conditions to form carboxylic acid :
Stability Under Pharmacological Conditions
The compound shows stability in:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their ability to inhibit specific kinases involved in cancer proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A | BRAF | 50 |
| Compound B | EGFR | 75 |
| Compound C | VEGFR | 30 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate pathways associated with inflammation, potentially offering therapeutic benefits for conditions like rheumatoid arthritis.
Case Study:
In a recent investigation, this compound was found to reduce the production of pro-inflammatory cytokines in human macrophages .
RORγt Modulation
This compound serves as a modulator of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation. Its modulation can have implications for autoimmune diseases.
Research Findings:
A patent application highlighted the potential of similar compounds as RORγt modulators for treating autoimmune conditions such as multiple sclerosis and psoriasis .
| Application | Disease Targeted | Mechanism |
|---|---|---|
| Autoimmune Therapy | Multiple Sclerosis | RORγt Inhibition |
| Autoimmune Therapy | Psoriasis | RORγt Modulation |
Antimicrobial Activity
Emerging studies suggest that compounds with similar structures may exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study:
A research article reported that derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its binding affinity and specificity determine its biological effects. Key pathways include:
Inhibition/Activation of Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, altering their activity.
Receptor Binding: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored for their pharmacological properties. Below is a detailed comparison of the target compound with two structurally related analogs, highlighting key differences in substituents and their implications for activity and physicochemical properties.
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacokinetics
- Pyrrolidine vs. Morpholine at Position 4 : Pyrrolidine (5-membered ring) offers greater conformational flexibility compared to morpholine (6-membered ring with oxygen). This flexibility may improve binding to kinases with deeper hydrophobic pockets, while morpholine’s oxygen atom could enhance solubility but reduce membrane permeability .
- Cyclopentane vs. Cyclopropane in the analog introduces ring strain, which may accelerate metabolic degradation.
Research Findings and Limitations
- Kinase Inhibition: While the target compound lacks published IC50 data, its structural analogs suggest mid-nanomolar potency against kinases like mTOR or CDK2. For example, morpholine-based analogs show IC50 values of 10–50 nM in kinase assays .
- Metabolic Stability : Cyclopentane’s larger ring size may mitigate CYP450-mediated oxidation compared to cyclopropane, as seen in preclinical studies of related compounds .
- Synthetic Accessibility: The pyrrolidine substituent simplifies synthesis compared to chromenone-containing derivatives , which require multi-step coupling reactions.
Biological Activity
N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a series of chemical reactions involving pyrrolidine and pyrazolo[3,4-d]pyrimidine derivatives. The synthesis typically involves:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the methylsulfanyl group.
- Coupling with cyclopentanecarboxamide.
The specific synthetic route may vary based on the desired purity and yield, with various methods documented in the literature .
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. The compound has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. For instance:
- Compound 7f , structurally related to our target compound, demonstrated an IC50 value of 1.83 µM against DHFR, which is comparable to methotrexate (IC50 = 5.57 µM) .
- In vitro studies on MCF-7 breast cancer cells revealed that these compounds could induce apoptosis by upregulating pro-apoptotic proteins such as caspases while downregulating anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition
The primary mechanism of action for this compound appears to be through the inhibition of DHFR:
- The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine nucleus enhance DHFR inhibition .
- The compound's ability to cross cell membranes due to its lipophilic nature may also contribute to its efficacy .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for the target compound?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Cyclocondensation : Use α-chloroacetamides or 2-chloro-1-(arylpiperazine-1-yl)ethanones as intermediates to introduce the pyrrolidinyl and methylsulfanyl groups .
- Copolymerization : Optimize reaction conditions (e.g., solvent, temperature, initiators like ammonium persulfate) for controlled polymerization, as demonstrated in polycationic dye-fixative syntheses .
- Purification : Employ column chromatography (e.g., silica gel) and recrystallization (ethanol/water mixtures) for isolating intermediates .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer:
- Spectroscopy : Use -NMR and -NMR to verify substituent positions (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Elemental Analysis : Validate purity (>98%) via combustion analysis for C, H, N, and S .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer:
- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact, as pyrimidine derivatives may cause irritation .
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., chlorinated solvents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry) systematically, as shown in flow-chemistry optimizations .
- Catalysis : Explore palladium-catalyzed cross-coupling for regioselective functionalization .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-Response Analysis : Validate potency (e.g., IC) across multiple assays (MTT, kinase inhibition) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains variability in cellular vs. enzymatic assays .
- Molecular Dynamics Simulations : Predict binding modes to clarify discrepancies in structure-activity relationships (SAR) .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., CDK9) and prioritize substituents improving binding energy .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft ) parameters with activity data .
Contradiction Analysis and Experimental Design
Q. Why do solubility issues arise in biological assays, and how can they be mitigated?
- Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
Q. How to address conflicting reports on the compound’s mechanism of action?
- Methodological Answer:
- Biochemical Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
